molecular formula C14H10ClN B14438157 2-Chloro-N,2-diphenylethen-1-imine CAS No. 79870-04-5

2-Chloro-N,2-diphenylethen-1-imine

Cat. No.: B14438157
CAS No.: 79870-04-5
M. Wt: 227.69 g/mol
InChI Key: YAJGTSHOFFAROD-UHFFFAOYSA-N
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Description

2-Chloro-N,2-diphenylethen-1-imine is an organic compound characterized by the presence of a chlorine atom, two phenyl groups, and an imine group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,2-diphenylethen-1-imine typically involves the reaction of benzophenone imine with a chlorinating agent. One common method is the reaction of benzophenone imine with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Ph}_2C=NH + \text{SOCl}_2 \rightarrow \text{Ph}_2C=NCl + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,2-diphenylethen-1-imine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The imine group can be reduced to an amine using reducing agents like sodium borohydride (NaBH₄).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Major Products Formed

    Substitution: Formation of N-substituted imines or thioimines.

    Reduction: Formation of 2-chloro-N,2-diphenylethylamine.

    Oxidation: Formation of oximes or nitriles.

Scientific Research Applications

2-Chloro-N,2-diphenylethen-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,2-diphenylethen-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylaniline
  • 2-Chloro-N,N-dimethylacetamide
  • 2-Chloro-N,N-dimethylethylamine

Uniqueness

2-Chloro-N,2-diphenylethen-1-imine is unique due to its combination of a chlorine atom, two phenyl groups, and an imine group. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the imine group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

79870-04-5

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C14H10ClN/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H

InChI Key

YAJGTSHOFFAROD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)Cl

Origin of Product

United States

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